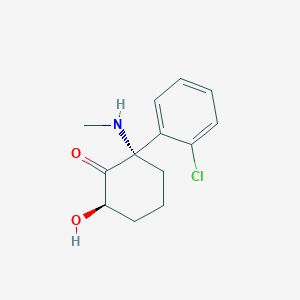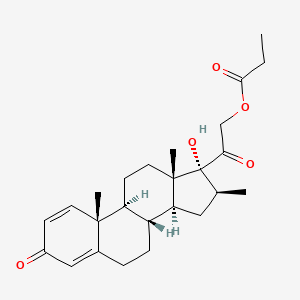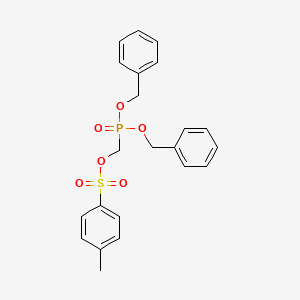
5-(1-Chloroethyl)-2,3-dihydrobenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Chloroethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloroethyl group at the 5-position of the dihydrobenzofuran ring makes this compound unique and potentially useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-2,3-dihydrobenzofuran typically involves the chlorination of 2,3-dihydrobenzofuran followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation reaction, where 2,3-dihydrobenzofuran is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-(1-Chloroethyl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide can be used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution: Products include 5-(1-aminoethyl)-2,3-dihydrobenzofuran, 5-(1-hydroxyethyl)-2,3-dihydrobenzofuran, and 5-(1-thioethyl)-2,3-dihydrobenzofuran.
Oxidation: Products include 5-(1-hydroxyethyl)-2,3-dihydrobenzofuran and 5-(1-carbonylethyl)-2,3-dihydrobenzofuran.
Reduction: Products include 5-ethyl-2,3-dihydrobenzofuran and 5-ethylene-2,3-dihydrobenzofuran.
科学研究应用
5-(1-Chloroethyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 5-(1-Chloroethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(1-Bromoethyl)-2,3-dihydrobenzofuran
- 5-(1-Iodoethyl)-2,3-dihydrobenzofuran
- 5-(1-Methylethyl)-2,3-dihydrobenzofuran
Uniqueness
5-(1-Chloroethyl)-2,3-dihydrobenzofuran is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and methylethyl analogs, the chloroethyl derivative may exhibit different reactivity patterns, making it suitable for specific applications where selective reactivity is desired.
属性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
5-(1-chloroethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H11ClO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5H2,1H3 |
InChI 键 |
IRPPUNZSSRZJTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)OCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)





![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)
